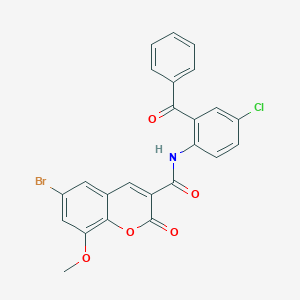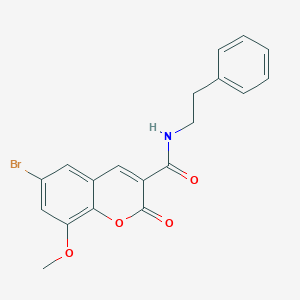
N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide, also known as CES, is a sulfonamide compound used in scientific research for its potential therapeutic properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 329.45 g/mol.
Mechanism of Action
N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit COX-2 and PGE2 production, as well as the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as reduce inflammation and oxidative stress in various disease models.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is its potential use as a diagnostic or prognostic marker for certain diseases. Additionally, further research is needed to fully understand the mechanisms underlying its therapeutic effects and to optimize its pharmacological properties.
Synthesis Methods
N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and inflammation. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo, making it a promising candidate for further research.
properties
Molecular Formula |
C16H25NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-4-17(14-8-6-5-7-9-14)21(18,19)15-10-11-16(20-3)13(2)12-15/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
SQMSFMCLTUGNCL-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)







![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
